![molecular formula C15H16N2O2 B5629897 N-[2-(4-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5629897.png)
N-[2-(4-methoxyphenyl)ethyl]isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-[2-(4-Methoxyphenyl)ethyl]isonicotinamide involves several chemical reactions, including condensation and lithiation processes. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and subsequent reactions with various electrophiles produce high yields of substituted products, showcasing the compound's reactive versatility (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure and crystallography of related compounds have been extensively studied. Single-crystal X-ray diffraction techniques reveal detailed structural information, including unit cell dimensions, crystallographic space groups, and hydrogen bonding patterns. These studies are crucial for understanding the molecular conformation and crystal packing of these compounds (Yang, 2007).
Chemical Reactions and Properties
N-[2-(4-Methoxyphenyl)ethyl]isonicotinamide and its derivatives undergo various chemical reactions, contributing to a broad range of chemical properties. For instance, the synthesis and characterization of Schiff base compounds derived from isonicotinic acid highlight the chemical versatility and reactivity of these molecules, which is essential for their potential applications in material science and organic synthesis (Yang, 2007).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-4-2-12(3-5-14)6-11-17-15(18)13-7-9-16-10-8-13/h2-5,7-10H,6,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDOIZWXUBVYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide |
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